(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate
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Overview
Description
(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate is a chemical compound that features a trifluoromethyl group, an amino group, and a tosylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate typically involves the reaction of (3S)-3-Amino-1,1,1-trifluoro-2-butanol with p-toluenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate can undergo various chemical reactions, including:
Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the tosylate group is replaced by the nucleophile.
Oxidation: Products include oxidized forms of the amino group, such as nitro or nitroso derivatives.
Reduction: Products include reduced forms of the amino group, such as primary amines.
Scientific Research Applications
(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate involves its ability to act as a nucleophile or electrophile in chemical reactions. The trifluoromethyl group imparts unique electronic properties, making the compound reactive under specific conditions. The tosylate group serves as a leaving group, facilitating various substitution and elimination reactions. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-1,1,1-trifluoro-2-butanol: Lacks the tosylate group, making it less reactive in substitution reactions.
(3S)-3-Amino-2-butanol: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
(3S)-3-Amino-1,1,1-trifluoro-2-propanol tosylate: Similar structure but with a different carbon chain length, affecting its physical and chemical properties.
Uniqueness
(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate is unique due to the presence of both the trifluoromethyl and tosylate groups. This combination imparts distinct electronic and steric properties, making the compound highly versatile in various chemical reactions and applications.
Properties
IUPAC Name |
(3S)-3-amino-1,1,1-trifluorobutan-2-ol;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C4H8F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-2(8)3(9)4(5,6)7/h2-5H,1H3,(H,8,9,10);2-3,9H,8H2,1H3/t;2-,3?/m.0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEFZQNKEHPGCI-GMENUOQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(C(F)(F)F)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](C(C(F)(F)F)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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